molecular formula C14H20ClNO2 B13424996 D-erythro-Methylphenidate Hydrochloride

D-erythro-Methylphenidate Hydrochloride

Numéro de catalogue: B13424996
Poids moléculaire: 269.77 g/mol
Clé InChI: JUMYIBMBTDDLNG-KZCZEQIWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-erythro-Methylphenidate Hydrochloride: is a psychostimulant compound primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of methylphenidate, which is known for its efficacy in enhancing focus and reducing impulsivity and hyperactivity in individuals with ADHD .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Methylphenidate Hydrochloride involves several steps, starting from the basic raw materialsThe reaction conditions often involve the use of solvents like acetonitrile and reagents such as octanesulfonic acid sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: D-erythro-Methylphenidate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated forms of the compound .

Mécanisme D'action

The mechanism of action of D-erythro-Methylphenidate Hydrochloride involves the inhibition of dopamine and norepinephrine reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The molecular targets include the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are critical for the compound’s therapeutic effects .

Comparaison Avec Des Composés Similaires

Activité Biologique

D-erythro-Methylphenidate Hydrochloride (D-MPH) is a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). It is a specific enantiomer of methylphenidate, which has been shown to possess distinct pharmacological properties compared to its counterparts. This article explores the biological activity of D-MPH, including its mechanisms of action, pharmacokinetics, and clinical implications.

D-MPH functions mainly by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine in the presynaptic neurons. This blockade increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability for receptor binding. The primary mechanisms include:

  • Inhibition of Dopamine Transporter (DAT) : D-MPH binds to DAT, preventing dopamine reabsorption and increasing its extracellular levels.
  • Inhibition of Norepinephrine Transporter (NET) : Similar to its action on DAT, D-MPH inhibits NET, leading to increased norepinephrine levels.
  • Agonistic Activity : D-MPH exhibits weak agonistic effects at serotonin 1A receptors, contributing further to its stimulant effects .

Pharmacokinetics

The pharmacokinetic profile of D-MPH reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : D-MPH is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 2 hours. The absolute bioavailability for D-MPH is approximately 22% in children and 5% in adults due to extensive first-pass metabolism .
  • Distribution : The volume of distribution for D-MPH is about 2.65 L/kg, indicating a significant distribution into tissues. Plasma protein binding ranges from 10% to 33% .
  • Metabolism : The primary metabolic pathway involves de-esterification by carboxylesterase 1 (CES1), converting D-MPH into the inactive metabolite ritalinic acid. Approximately 70-75% of a dose is recovered as ritalinic acid post-administration .
  • Elimination : D-MPH has a half-life ranging from approximately 2.8 hours in healthy adults to about 289 minutes in specific studies involving chronic patients . Most of the drug is excreted through urine.

Clinical Efficacy and Case Studies

Clinical studies have consistently demonstrated the efficacy of D-MPH in managing ADHD symptoms. For instance:

  • A study involving 968 patients showed that those treated with D-MPH exhibited significant reductions in ADHD symptoms compared to controls .
  • Another comparative study assessed acute doses of D-MPH versus racemic methylphenidate (dl-MPH) and found that D-MPH was more effective in reducing ADHD symptoms over an 8-hour period .

Summary Table: Efficacy Studies

Study TypeSample SizeTreatmentOutcome
Comparative Cohort Study968D-MPHSignificant symptom reduction
Acute Dose Comparison StudyVariesD-MPH vs dl-MPHGreater efficacy for D-MPH

Adverse Effects

While generally well-tolerated, D-MPH can lead to adverse effects. In a meta-analysis involving over 200,000 participants:

  • Serious adverse events were reported at a rate of approximately 1.20%.
  • Withdrawal due to serious adverse events occurred in about 1.2% of patients treated with D-MPH .

Propriétés

Formule moléculaire

C14H20ClNO2

Poids moléculaire

269.77 g/mol

Nom IUPAC

methyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m1./s1

Clé InChI

JUMYIBMBTDDLNG-KZCZEQIWSA-N

SMILES isomérique

COC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl

SMILES canonique

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.